1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to a diethoxy-methylphenyl ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
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Formation of the Sulfonyl Intermediate: : The initial step involves the sulfonylation of 2,5-diethoxy-4-methylphenyl with a suitable sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction is usually carried out at low temperatures to prevent side reactions.
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Imidazole Ring Formation: : The sulfonyl intermediate is then reacted with phenyl-substituted imidazole precursors under acidic or basic conditions to form the final product. Common reagents for this step include imidazole, phenylhydrazine, and suitable catalysts like Lewis acids.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to improved efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole
- 2,5-dimethoxy-4-methylamphetamine (DOM)
Uniqueness
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its diethoxy substitution pattern and sulfonyl-imidazole framework make it a versatile molecule for various applications.
Properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGGTXJLDFCNBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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